N-(2,4-dimethoxyphenyl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide
Description
This compound features a thiazole core substituted at position 4 with an acetamide group bearing a 2,4-dimethoxyphenyl moiety. The thiazole ring is further functionalized at position 2 with a (3-(trifluoromethyl)phenyl)amino group. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxy groups on the phenyl ring may influence solubility and binding interactions.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O3S/c1-28-15-6-7-16(17(10-15)29-2)26-18(27)9-14-11-30-19(25-14)24-13-5-3-4-12(8-13)20(21,22)23/h3-8,10-11H,9H2,1-2H3,(H,24,25)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXXSXOIQUVSCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)NC3=CC=CC(=C3)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its efficacy in different biological contexts.
Chemical Structure and Properties
The compound features a complex structure that includes a thiazole ring, a trifluoromethyl group, and methoxy-substituted phenyl groups. These structural characteristics are crucial for its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H18F3N3O2S |
| Molecular Weight | 385.42 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes the reaction of 2,4-dimethoxybenzaldehyde with malononitrile to form an intermediate, followed by condensation with an amine containing a thiazole moiety. The trifluoromethyl group is introduced through electrophilic substitution reactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds with similar thiazole structures have shown significant cytotoxicity against various cancer cell lines. The IC50 values for related compounds often range from 1 to 5 µg/mL, indicating strong activity against tumor cells .
In one study, the mechanism of action was linked to the compound's ability to induce apoptosis in cancer cells through the modulation of Bcl-2 family proteins . This suggests that this compound may exert similar effects.
Antimicrobial Activity
In addition to anticancer properties, thiazole derivatives have been investigated for their antimicrobial activities. The presence of electron-withdrawing groups like trifluoromethyl enhances the activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicates that modifications in the thiazole ring can significantly impact antimicrobial efficacy .
The proposed mechanism involves interaction with specific molecular targets within cells. The trifluoromethyl group may enhance lipophilicity, allowing better membrane penetration. Once inside the cell, the compound can interact with nucleophilic sites on proteins and nucleic acids, leading to alterations in cellular pathways associated with growth and survival.
Case Studies
- Study on Anticancer Activity :
- Research on Antimicrobial Effects :
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their substituent-driven differences:
Key Observations:
Thiazole vs.
Substituent Positioning: Trifluoromethyl Groups: Present in the target compound (C3-phenyl) and (C4-phenyl). This group is known to enhance binding affinity in hydrophobic pockets of enzymes like kinases . Methoxy Groups: The 2,4-dimethoxy substitution in the target compound may improve solubility compared to mono-methoxy or non-methoxy analogs (e.g., ). Ureido vs.
Q & A
Q. What are the established synthetic routes for N-(2,4-dimethoxyphenyl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves thiazole ring formation via cyclization of 2-aminothiazole precursors with α-haloketones or α-bromoacetates . Key steps include:
- Amide coupling : Reacting the thiazole intermediate with 2,4-dimethoxyphenylacetamide derivatives using coupling agents like EDCI or DCC in dichloromethane or DMF .
- Substituent introduction : The 3-(trifluoromethyl)phenylamino group is introduced via nucleophilic substitution or Buchwald-Hartwig amination under palladium catalysis .
- Optimization : Yield is enhanced by controlling temperature (60–80°C), using anhydrous solvents, and adding catalysts like triethylamine to neutralize HCl byproducts . Purity is ensured via recrystallization (ethanol/water) or column chromatography .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound, and how are spectral discrepancies resolved?
- Methodological Answer :
- 1H/13C NMR : Assigns proton environments (e.g., methoxy, trifluoromethyl, and acetamide signals) and confirms regiochemistry of the thiazole ring. Deuterated DMSO or CDCl3 is used for solubility .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ peaks) .
- FT-IR : Identifies amide C=O stretches (~1650 cm⁻¹) and thiazole C=N vibrations (~1550 cm⁻¹) .
- Discrepancy resolution : Ambiguous signals (e.g., overlapping aromatic protons) are clarified using 2D NMR (HSQC, HMBC) or repeating synthesis under inert conditions to exclude oxidative byproducts .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s bioactivity against kinase targets?
- Methodological Answer :
- Analog synthesis : Modify substituents systematically (e.g., replace methoxy with ethoxy, vary trifluoromethyl position) to assess electronic/steric effects .
- Biological assays : Test analogs in kinase inhibition assays (e.g., EGFR, VEGFR) using ATP-competitive ELISA or fluorescence polarization .
- Computational modeling : Perform molecular docking (AutoDock, Schrödinger) to predict binding modes and correlate with IC50 values. QSAR models identify critical functional groups (e.g., acetamide linkage, trifluoromethyl) .
Q. What experimental strategies address contradictory data in literature regarding this compound’s cytochrome P450 inhibition potency?
- Methodological Answer :
- Assay standardization : Use recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) with control inhibitors (ketoconazole, quinidine) to validate assay conditions .
- Metabolite profiling : Incubate the compound with liver microsomes and analyze via LC-MS/MS to identify reactive metabolites that may cause assay interference .
- Comparative studies : Benchmark against structurally similar compounds (e.g., triazole-thiazole hybrids) with well-documented CYP interactions to isolate substituent-specific effects .
Q. What mechanistic approaches elucidate the compound’s role in modulating apoptosis pathways in cancer cell lines?
- Methodological Answer :
- Transcriptomic analysis : Perform RNA-seq on treated cells (e.g., HeLa, MCF-7) to identify upregulated pro-apoptotic genes (e.g., BAX, CASP3) .
- Flow cytometry : Quantify apoptosis via Annexin V/PI staining and cell cycle arrest (e.g., G1/S phase block) .
- Western blotting : Measure cleavage of PARP and caspase-3 to confirm apoptosis induction. Inhibitor studies (e.g., Z-VAD-FMK) validate caspase dependency .
Data Analysis & Optimization Questions
Q. How should researchers analyze conflicting solubility data in different solvent systems for this compound?
- Methodological Answer :
- Solvent screening : Test solubility in polar (DMSO, methanol) vs. nonpolar (dichloromethane, ethyl acetate) solvents via gravimetric analysis or UV-vis spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
